molecular formula C19H13Cl3 B1208405 Tris(4-chlorophenyl)methane CAS No. 27575-78-6

Tris(4-chlorophenyl)methane

Cat. No.: B1208405
CAS No.: 27575-78-6
M. Wt: 347.7 g/mol
InChI Key: WAGIESWOTQOLJS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tris(4-chlorophenyl)methane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been shown to induce the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, this compound interacts with glutathione-S-transferases, enzymes that play a crucial role in detoxification processes . These interactions suggest that this compound can influence the metabolic pathways of organisms, potentially leading to altered biochemical states .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. In zebrafish embryos, exposure to this compound has been shown to disrupt pancreatic organogenesis and gene expression . This compound affects cell signaling pathways, including those involved in retinol metabolism, circadian rhythm, and steroid biosynthesis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates the aryl hydrocarbon receptor (AHR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . These pathways are involved in the regulation of detoxification enzymes and oxidative stress responses. Additionally, this compound induces the activity of cytochrome P450 enzymes and glutathione-S-transferases, leading to changes in gene expression and enzyme activity . These molecular interactions highlight the compound’s potential to disrupt normal cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and persistent, leading to long-term effects on cellular function . Studies have shown that this compound can accumulate in tissues over time, leading to prolonged exposure and potential toxicity . Additionally, the degradation of this compound in the environment is slow, contributing to its persistence and long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish embryos, higher doses of this compound have been associated with increased embryonic mortality and developmental deformities . In rats, oral exposure to this compound for 28 days resulted in increased liver/body weight ratios, changes in liver cytoplasm, and alterations in blood counts . These findings suggest that this compound can have toxic effects at high doses, highlighting the importance of dosage considerations in assessing its impact.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to retinol metabolism, circadian rhythm, and steroid biosynthesis . The compound interacts with enzymes such as cytochrome P450s and glutathione-S-transferases, influencing metabolic flux and metabolite levels . These interactions suggest that this compound can alter normal metabolic processes, potentially leading to adverse effects on organismal health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been detected in human breast milk and adipose tissues, indicating its ability to accumulate in lipid-rich environments . The compound is also known to bioaccumulate in marine mammals and birds, suggesting that it can be transported through the food chain . These findings highlight the potential for widespread distribution and accumulation of this compound in biological systems.

Subcellular Localization

The compound’s ability to accumulate in lipid-rich tissues suggests that it may localize to cellular membranes and lipid droplets

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)methane can be synthesized through the reaction of chlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: It is primarily encountered as a byproduct in the manufacturing of DDT .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGIESWOTQOLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181976
Record name Benzene, 1,1',1''-methylidynetris(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27575-78-6
Record name Benzene, 1,1',1''-methylidynetris(4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1',1''-methylidynetris(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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